Samarium trihydroxide

Catalog No.
S1905570
CAS No.
20403-06-9
M.F
H3O3Sm
M. Wt
201.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium trihydroxide

CAS Number

20403-06-9

Product Name

Samarium trihydroxide

IUPAC Name

samarium(3+);trihydroxide

Molecular Formula

H3O3Sm

Molecular Weight

201.4 g/mol

InChI

InChI=1S/3H2O.Sm/h3*1H2;/q;;;+3/p-3

InChI Key

BCYBEIXXOVNETJ-UHFFFAOYSA-K

SMILES

[OH-].[OH-].[OH-].[Sm+3]

Canonical SMILES

[OH-].[OH-].[OH-].[Sm+3]

The exact mass of the compound Samarium trihydroxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Samarium trihydroxide (Sm(OH)3, CAS 20403-06-9) is a highly versatile rare-earth precursor and functional material characterized by its hexagonal crystal structure and dense surface hydroxyl groups. In industrial and advanced laboratory settings, it is primarily procured as a clean, low-temperature precursor for samarium oxide (Sm2O3) nanomaterials, and as a specialized dopant or promoter in electrocatalysis and energy storage. Unlike highly stable bulk oxides, the reactive hydroxide surface of Sm(OH)3 facilitates proton regulation, heterogeneous nucleation, and seamless integration into nanocomposites, making it a critical material for applications requiring precise morphological control and high surface reactivity [1].

Substituting Samarium trihydroxide with bulk Samarium oxide (Sm2O3) or soluble samarium salts (such as nitrates or chlorides) often leads to process failures or degraded performance. Bulk Sm2O3 lacks the active surface hydroxyl groups required for proton-coupled electron transfer in electrocatalysis or for forming uniform core-shell structures via aqueous precipitation [1]. Conversely, while samarium nitrates and chlorides are highly soluble, their thermal decomposition releases corrosive NOx or HCl gases that can damage calcination equipment and introduce anionic impurities into the final oxide lattice. Sm(OH)3 provides a unique balance: it decomposes cleanly into pure cubic Sm2O3 at relatively low temperatures without corrosive off-gassing, ensuring high-purity downstream products [2].

Low-Temperature Thermal Conversion to High-Purity Sm2O3

Sm(OH)3 serves as an ideal clean precursor for synthesizing samarium oxide nanostructures. Research demonstrates that hexagonal Sm(OH)3 nanostructures can be fully converted into highly crystalline cubic Sm2O3 via a simple post-annealing treatment at just 450 °C [1]. In contrast, achieving similar phase purity from samarium nitrate or carbonate precursors often requires higher temperatures and risks trapping nitrogen or carbon residues in the lattice.

Evidence DimensionCalcination temperature for pure cubic Sm2O3
Target Compound DataSm(OH)3 (Complete conversion at 450 °C)
Comparator Or BaselineStandard Sm-salts (Typically >600 °C with potential anionic residues)
Quantified Difference~150 °C reduction in processing temperature with zero corrosive off-gassing.
ConditionsPost-annealing treatment in air for 4 hours.

Procurement of Sm(OH)3 lowers thermal budget requirements and eliminates corrosive exhaust management in high-purity oxide manufacturing.

Proton-Regulated Enhancement in Electrocatalytic CO2 Reduction

In advanced electrocatalytic systems, Sm(OH)3 acts as a powerful surface promoter due to its ability to facilitate water dissociation and regulate local protons. When integrated into copper oxide (CuOx) catalysts at a 2.4% molar ratio, the Sm(OH)3/CuOx composite achieved a Faradaic Efficiency (FE) of 84.3% for C2+ products at –0.77 V (vs RHE). In direct comparison, unmodified CuOx only reached a peak FE of 60.3% at a higher overpotential of –0.84 V[1].

Evidence DimensionFaradaic Efficiency (FE) for C2+ products
Target Compound Data2.4%-Sm(OH)3/CuOx (84.3% FE at –0.77 V)
Comparator Or BaselineBare CuOx (60.3% FE at –0.84 V)
Quantified Difference24% absolute increase in Faradaic Efficiency at a 70 mV lower overpotential.
ConditionsElectrochemical CO2 reduction in aqueous electrolyte.

Demonstrates that adding Sm(OH)3 as a catalyst modifier significantly improves selectivity and energy efficiency in carbon capture and utilization workflows.

High Specific Capacitance for Energy Storage Electrodes

Rare-earth hydroxides are increasingly procured for their pseudocapacitive properties. Bare Sm(OH)3 nanostructures exhibit a standalone specific capacitance of 227.87 F/g at 1 A/g, significantly outperforming standard baseline materials like graphitic carbon nitride (g-C3N4), which yields only 135.55 F/g under identical conditions. When formulated into a composite, the synergistic effect boosts the capacitance to 586 F/g [1].

Evidence DimensionSpecific capacitance at 1 A/g
Target Compound DataSm(OH)3 (227.87 F/g)
Comparator Or BaselineGraphitic carbon nitride (g-C3N4) baseline (135.55 F/g)
Quantified Difference68% higher intrinsic specific capacitance than the carbon nitride baseline.
Conditions3 M LiOH aqueous electrolyte at a current density of 1 A/g.

Justifies the selection of Sm(OH)3 as a high-performance active material or composite dopant in next-generation alkaline supercapacitors.

Clean Precursor for Sm2O3 Nanomaterials

Direct application of its low-temperature thermal conversion properties. Sm(OH)3 is used in the synthesis of high-purity cubic Sm2O3 nanorods and ceramics where avoiding corrosive nitrate/chloride off-gassing and lowering calcination temperatures is critical [1].

Electrocatalyst Promoter for CO2 Reduction

Direct application of its proton-regulating capabilities. Sm(OH)3 is utilized as a surface modifier for copper-based electrodes to enhance water dissociation and boost the Faradaic efficiency of C2+ product generation during electrocatalysis [2].

Active Material for Alkaline Supercapacitors

Direct application of its high specific pseudocapacitance. Sm(OH)3 is formulated into composite electrodes (e.g., with g-C3N4 or graphene) to leverage its redox activity and structural stability in advanced energy storage devices [3].

Core-Shell Tungsten Alloy Manufacturing

Leverages its unique precipitation behavior. Sm(OH)3 is used in electroless plating to coat tungsten powders, which are subsequently sintered into Sm2O3-dispersed W-alloys. The hydroxide phase allows for uniform heterogeneous nucleation that bulk oxides cannot achieve[4].

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

20403-06-9

Wikipedia

Samarium trihydroxide

Dates

Last modified: 08-16-2023

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